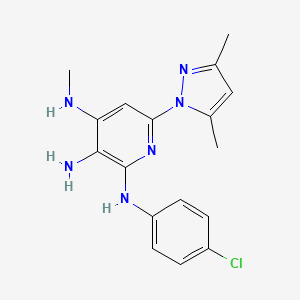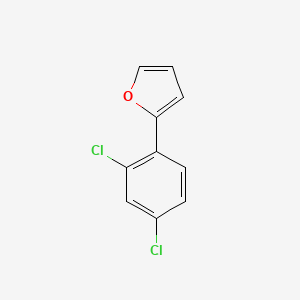
Aziridine, 2-methyl-1-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2-methyl-1-pentyl-, is a nitrogen-containing three-membered ring compound Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Aziridine, 2-methyl-1-pentyl-, can be synthesized through several methods. One common approach involves the reaction of amines with alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines under basic conditions, expanding the scope of accessible N-alkyl aziridine products.
Another method involves the use of haloamines in the Gabriel-Cromwell reaction . This reaction typically uses 1,2-dibromoalkanes, which are treated with amines to yield racemic aziridines.
Industrial Production Methods: Industrial production of aziridines often involves the polymerization of ring-strained nitrogen-containing monomers . This process can be controlled to produce polymers with various structures and degrees of control, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Aziridine, 2-methyl-1-pentyl-, undergoes several types of reactions, including nucleophilic ring-opening reactions . These reactions are crucial for synthesizing nitrogen-containing biologically active molecules. The ring-opening reactions can be catalyzed by chiral metal or organo-catalysts and involve various nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogens.
Common Reagents and Conditions: Common reagents used in these reactions include electron-withdrawing groups like N-sulfonyl, N-phosphonyl, or N-carbonyl groups . These groups activate the aziridine ring, making it more susceptible to nucleophilic attack. Protic or Lewis acids can also activate the ring, leading to the formation of aziridinium ions that react with nucleophiles.
Major Products: The major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of various biologically and pharmaceutically important compounds.
Scientific Research Applications
Aziridine, 2-methyl-1-pentyl-, has numerous applications in scientific research. It is used as a building block for polyamines through anionic and cationic ring-opening polymerization . These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection.
In the field of medicinal chemistry, aziridine derivatives are explored for their potential as antitumor, antimicrobial, and antibacterial agents . The high reactivity of the aziridine ring makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of aziridine, 2-methyl-1-pentyl-, primarily involves nucleophilic ring-opening reactions . The ring strain in the three-membered aziridine ring makes it highly reactive towards nucleophiles. The presence of electron-withdrawing groups further enhances this reactivity, leading to the formation of various biologically active compounds.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to aziridine, 2-methyl-1-pentyl-, include aziridine-2-carboxylic acid derivatives . These derivatives are also highly reactive due to the ring strain and are used in the synthesis of α- and β-amino acids.
Uniqueness: What sets aziridine, 2-methyl-1-pentyl-, apart is its specific structure and the presence of the 2-methyl-1-pentyl group, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
479420-43-4 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-methyl-1-pentylaziridine |
InChI |
InChI=1S/C8H17N/c1-3-4-5-6-9-7-8(9)2/h8H,3-7H2,1-2H3 |
InChI Key |
YNSZBIBYRPRHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


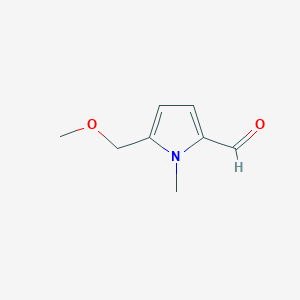
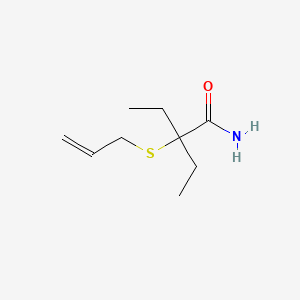

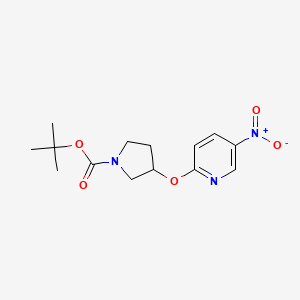
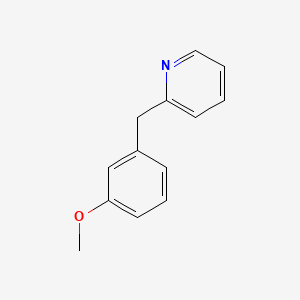
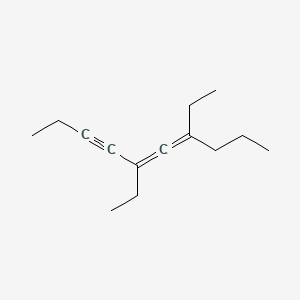
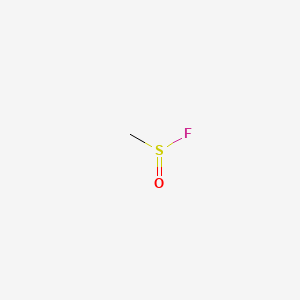

![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
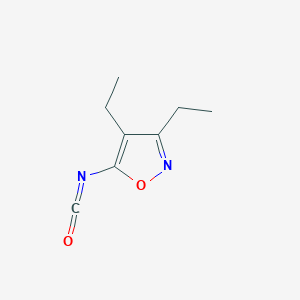
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
